4-Ethoxy-2-methylbenzaldehyde
Overview
Description
4-Ethoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, characterized by the presence of an ethoxy group at the 4-position and a methyl group at the 2-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 2-methylbenzaldehyde using ethyl bromide in the presence of a strong base like sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial processes also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-Ethoxy-2-methylbenzoic acid.
Reduction: 4-Ethoxy-2-methylbenzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-Ethoxy-2-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Employed in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes, disrupting metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxybenzaldehyde: Lacks the methyl group at the 2-position.
4-Ethylbenzaldehyde: Lacks the ethoxy group at the 4-position.
Uniqueness
4-Ethoxy-2-methylbenzaldehyde is unique due to the combination of both ethoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
4-ethoxy-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYXARHGMQFGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527994 | |
Record name | 4-Ethoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89763-51-9 | |
Record name | 4-Ethoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.